3,5-Difluoro-4-methoxy-2-methylphenylboronic acid
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Overview
Description
3,5-Difluoro-4-methoxy-2-methylphenylboronic acid is a boronic acid derivative with the molecular formula C8H9BF2O3 and a molecular weight of 201.96 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoro-4-methoxy-2-methylbenzene.
Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
3,5-Difluoro-4-methoxy-2-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions typically include solvents like toluene or ethanol and temperatures ranging from room temperature to reflux. The major products are biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Scientific Research Applications
3,5-Difluoro-4-methoxy-2-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate during the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boronate ester reacts with the aryl or vinyl halide to form the desired biaryl product. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and proteins, leading to its bioactivity .
Comparison with Similar Compounds
3,5-Difluoro-4-methoxy-2-methylphenylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the fluorine and methoxy substituents, making it less reactive in certain cross-coupling reactions.
4-Methoxyphenylboronic Acid: Similar in structure but lacks the fluorine atoms, which can influence its reactivity and selectivity.
3,5-Difluorophenylboronic Acid: Lacks the methoxy and methyl groups, affecting its solubility and reactivity in different chemical environments.
The presence of fluorine atoms and the methoxy group in this compound makes it unique, providing enhanced reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
(3,5-difluoro-4-methoxy-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-4-5(9(12)13)3-6(10)8(14-2)7(4)11/h3,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INITXGASRQPIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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